6-chloro-N,N-dimethylpyridazin-4-amine
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Overview
Description
6-chloro-N,N-dimethylpyridazin-4-amine is an organic compound with the molecular formula C6H8ClN3. It is a solid, typically appearing as white to light yellow crystals. This compound is often used as an intermediate in the synthesis of various heterocyclic compounds and has applications in multiple fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,N-dimethylpyridazin-4-amine typically involves the chlorination of N,N-dimethylpyridazin-4-amine. One common method includes the reaction of N,N-dimethylpyridazin-4-amine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
N,N-dimethylpyridazin-4-amine+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N,N-dimethylpyridazin-4-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the pyridazine ring or the substituents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: Oxidized products may include pyridazine N-oxides.
Reduction: Reduced products may include partially or fully hydrogenated pyridazine derivatives.
Scientific Research Applications
6-chloro-N,N-dimethylpyridazin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-N,N-dimethylpyridazin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N,N-dimethylpyrimidin-4-amine
- 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
- 6-chloro-N-(4-chlorophenyl)pyrimidin-4-amine
Comparison
6-chloro-N,N-dimethylpyridazin-4-amine is unique due to its specific substitution pattern on the pyridazine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
17258-37-6 |
---|---|
Molecular Formula |
C6H8ClN3 |
Molecular Weight |
157.6 |
Purity |
95 |
Origin of Product |
United States |
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